Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate
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Overview
Description
Methyl3-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazine derivative with a dicarbonyl compound under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, reduce production costs, and ensure consistent quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl3-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .
Scientific Research Applications
Methyl3-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl3-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For example, in its antimicrobial activity, it may inhibit essential enzymes in bacterial cells, leading to cell death . In cancer research, it may inhibit kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
- 1,2,3-Triazolo[1,5-a]pyrazine
- 1,2,3-Triazolo[1,5-b]pyridazine
Uniqueness
Methyl3-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is unique due to its specific substitution pattern and the presence of a sulfanyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other triazolopyridazine derivatives .
Properties
Molecular Formula |
C7H6N4O2S |
---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
methyl 3-sulfanylidene-2H-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C7H6N4O2S/c1-13-6(12)4-2-3-5-8-9-7(14)11(5)10-4/h2-3H,1H3,(H,9,14) |
InChI Key |
VUWAMEGMRDSOOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=NNC2=S)C=C1 |
Origin of Product |
United States |
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